Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate
Description
Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate (CAS: 2243022-89-9, MFCD32663928) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl ester group at the 3-position and a 5-bromo-pyridin-2-yl moiety at the nitrogen atom. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 271.12 g/mol . This compound is commonly utilized as a building block in medicinal chemistry and drug discovery due to its rigid azetidine core, which can enhance metabolic stability and bioavailability compared to larger ring systems.
Properties
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-10(14)7-5-13(6-7)9-3-2-8(11)4-12-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKRSYKDFZVGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid and azetidine-3-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions involving azetidine-3-carboxylic acid.
Coupling Reaction: The bromopyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the pyridine moiety.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions typically involve the use of palladium catalysts and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, with modifications at the azetidine ring or pyridine moiety.
Hydrolysis Product: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the azetidine ring can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ring Size and Rigidity :
- The azetidine core (4-membered ring) in the target compound introduces significant ring strain compared to the piperidine (6-membered) or cyclohexane derivatives. This strain may enhance reactivity or alter binding conformations in biological targets .
- The piperidine analog (C₁₃H₁₇BrN₂O₂) offers greater conformational flexibility, which could improve solubility but reduce target specificity .
The cyclohexane carbamate derivative (C₁₄H₁₇BrN₂O₃) replaces the azetidine/piperidine nitrogen with a carbamoyl group, enabling hydrogen-bonding interactions but reducing nitrogen’s nucleophilicity .
Bromine Position and Reactivity :
- All compounds share a 5-bromo-pyridin-2-yl group, which is critical for Suzuki-Miyaura or Ullmann-type coupling reactions. However, steric hindrance near the bromine may vary depending on the adjacent ring system (e.g., azetidine vs. piperidine) .
Synthetic Utility :
- The benzyloxy-methyl azetidine analog (C₁₁H₁₅ClFN) demonstrates how substituent diversity on the azetidine ring can modulate electronic properties. Its benzyl group may enhance aromatic interactions in drug-receptor binding .
Biological Activity
Methyl 1-(5-bromopyridin-2-yl)azetidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a bromopyridine moiety linked to an azetidine ring via a carboxylate group. The molecular formula is C₁₁H₁₃BrN₂O₂, with a molecular weight of approximately 287.14 g/mol. The presence of the bromine atom may influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 287.14 g/mol |
| Functional Groups | Azetidine, Carboxylate |
| Unique Features | Bromopyridine moiety |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may enhance binding affinity to these targets, while the azetidine ring could improve the compound's stability and bioavailability. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing azetidine structures often exhibit antimicrobial properties. This compound has been tested for its ability to inhibit bacterial growth. In vitro studies have shown promising results against various strains of bacteria, although specific IC50 values are still under investigation.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Studies involving cell lines such as MCF-7 (breast cancer) and MDA-MB-231 have demonstrated that this compound can inhibit cell proliferation effectively. For instance, preliminary data indicate that it may have an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | <10 | Better than 5-Fluorouracil (17 µM) |
| MDA-MB-231 | <10 | Comparable efficacy |
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study evaluated the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell growth, with enhanced apoptosis markers observed in treated cells compared to controls. -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanism and efficacy. -
Structure–Activity Relationship (SAR) :
Research into related compounds has provided insights into the structure–activity relationship, indicating that modifications to the bromine substituent or azetidine structure could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
